REACTION_CXSMILES
|
BrC1C=CC=C2C=1C1(CCN(C(OC(C)(C)C)=O)CC1)CC2CC(OCC)=O.[Br:29][C:30]1[CH:31]=[CH:32][CH:33]=[C:34]2[C:57]=1[C:37]1([CH2:42][CH2:41][N:40]([C:43](=[O:56])/[CH:44]=[CH:45]/[C:46]3[CH:51]=[CH:50][CH:49]=[CH:48][C:47]=3[C:52]([F:55])([F:54])[F:53])[CH2:39][CH2:38]1)[CH2:36][CH:35]2[CH2:58][C:59]([OH:61])=[O:60].[C:62]([OH:68])([C:64]([F:67])([F:66])[F:65])=[O:63]>C(Cl)Cl>[Br:29][C:30]1[CH:31]=[CH:32][CH:33]=[C:34]2[C:57]=1[C:37]1([CH2:38][CH2:39][N:40]([C:43](=[O:56])/[CH:44]=[CH:45]/[C:46]3[CH:51]=[CH:50][CH:49]=[CH:48][C:47]=3[C:52]([F:53])([F:55])[F:54])[CH2:41][CH2:42]1)[CH2:36][CH:35]2[CH2:58][C:59]([OH:61])=[O:60].[F:65][C:64]([F:67])([F:66])[C:62]([O-:68])=[O:63]
|
Name
|
tert-butyl 7-bromo-3-(2-ethoxy-2-oxoethyl)-2,3-dihydrospiro[indene-1,4′-piperidine]-1′-carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC=C2C(CC3(CCN(CC3)C(=O)OC(C)(C)C)C12)CC(=O)OCC
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC=C2C(CC3(CCN(CC3)C(\C=C\C3=C(C=CC=C3)C(F)(F)F)=O)C12)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at rt for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC=C2C(CC3(CCN(CC3)C(\C=C\C3=C(C=CC=C3)C(F)(F)F)=O)C12)CC(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)[O-])(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 156 mg | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |